

L002 versus C646: A Comparative Guide to p300 Inhibition for Researchers

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In the landscape of epigenetic modulators, the histone acetyltransferases (HATs) p300 (also known as KAT3B) and its paralog CBP (CREB-binding protein) have emerged as critical targets in various diseases, including cancer. These enzymes play a pivotal role in regulating gene expression by acetylating histone and non-histone proteins, thereby influencing chromatin structure and cellular signaling. This guide provides a detailed comparison of two widely used small molecule inhibitors of p300, **L002** and C646, to assist researchers, scientists, and drug development professionals in selecting the appropriate tool for their studies.

Performance and Quantitative Data

A direct head-to-head comparison of **L002** and C646 in the same experimental setting is not readily available in the published literature. The following tables summarize the quantitative data for each inhibitor based on independent studies. It is important to consider that variations in assay conditions can influence the reported values.

Table 1: Quantitative Data for L002 as a p300 Inhibitor



Parameter	Value	Source
IC50	1.98 μΜ	[1]
Mechanism of Action	Competitive inhibitor of the FATp300 catalytic domain, binding to the acetyl-CoA pocket.[1]	[1]
Specificity	Weak inhibitory effects against PCAF (IC50 = 35 μ M) and GCN5 (IC50 = 34 μ M). Specific over a panel of other acetyltransferases, deacetylases, and methyltransferases.	[1]

Table 2: Quantitative Data for C646 as a p300 Inhibitor

Parameter	Value	Source
Ki	400 nM	[2][3]
IC50	~400 nM	[4]
IC50	1.6 μΜ	[5]
Mechanism of Action	Competitive inhibitor for the p300 Lys-CoA binding pocket.	[4][5]
Specificity	Selective for p300/CBP over other acetyltransferases.	[3]

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating experimental findings. Below are representative protocols for key assays used to characterize p300 inhibitors like **L002** and C646.



In Vitro p300 Histone Acetyltransferase (HAT) Activity Assay

A common method to determine the inhibitory potential of compounds against p300 is a biochemical assay that measures the transfer of acetyl groups from acetyl-CoA to a histone substrate.

Objective: To determine the IC50 value of a p300 inhibitor.

Materials:

- Recombinant human p300 catalytic domain
- Histone H3 or H4 peptide substrate
- Acetyl-CoA (radiolabeled or with a tag for detection)
- Inhibitor compound (L002 or C646) dissolved in DMSO
- Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
- Detection reagent (e.g., scintillation fluid for radioactivity, antibody for ELISA)

Procedure:

- Prepare a reaction mixture containing the assay buffer, histone peptide substrate, and the p300 enzyme.
- Add the inhibitor compound at various concentrations to the reaction mixture. A DMSO control is included.
- Pre-incubate the mixture for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
- Initiate the reaction by adding acetyl-CoA.
- Incubate the reaction at 30°C for a specific time (e.g., 30-60 minutes).



- Stop the reaction (e.g., by adding a stopping solution or boiling).
- Detect the acetylated histone substrate. This can be done by:
 - Radiolabeling: Using [3H]-acetyl-CoA and measuring the incorporated radioactivity via liquid scintillation counting.
 - ELISA-based: Using a specific antibody that recognizes the acetylated histone lysine residue.
- Plot the percentage of p300 activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cellular Histone Acetylation Assay (Western Blot)

This assay assesses the ability of an inhibitor to block histone acetylation within a cellular context.

Objective: To determine the effect of a p300 inhibitor on cellular histone acetylation levels.

Materials:

- Cell line of interest (e.g., cancer cell line)
- Cell culture medium and reagents
- Inhibitor compound (**L002** or C646)
- Lysis buffer
- Primary antibodies against specific acetylated histone marks (e.g., anti-acetyl-H3, anti-acetyl-H4) and total histone for normalization.
- Secondary antibodies conjugated to HRP
- Chemiluminescent substrate

Procedure:



- Seed cells in culture plates and allow them to adhere overnight.
- Treat the cells with varying concentrations of the inhibitor or DMSO as a control for a specified duration (e.g., 24 hours).
- Harvest the cells and lyse them to extract total protein.
- Determine protein concentration using a standard method (e.g., BCA assay).
- Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA).
- Incubate the membrane with the primary antibody against the acetylated histone mark overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities and normalize the acetylated histone levels to the total histone levels.

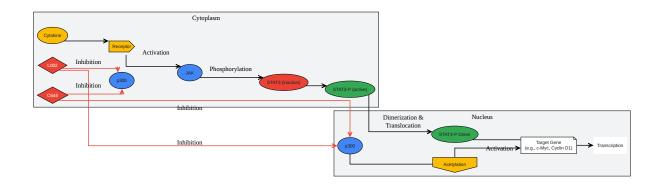
Signaling Pathways and Mechanisms of Action

p300 is a transcriptional co-activator that is recruited by various transcription factors to regulate gene expression. **L002** and C646, by inhibiting the acetyltransferase activity of p300, can modulate these signaling pathways.

p300 and the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling molecule involved in cell proliferation, survival, and differentiation. Acetylation of STAT3 by p300 is crucial for its activation and nuclear translocation.[2][4] **L002** has been shown to inhibit STAT3 activation.[1]





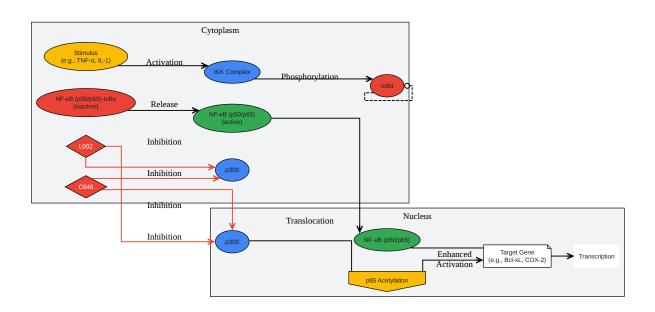
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Caption: p300-mediated STAT3 signaling and points of inhibition by L002 and C646.

p300 and the NF-kB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. p300/CBP acts as a co-activator for NF-κB by acetylating the p65 subunit, which enhances its transcriptional activity.





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Caption: The role of p300 in the NF-kB signaling pathway and its inhibition.

Conclusion

Both **L002** and C646 are valuable chemical probes for studying the biological functions of p300. C646 appears to be more potent in in vitro biochemical assays, with reported Ki and IC50 values in the nanomolar range. **L002** has a well-characterized IC50 in the low micromolar range and has demonstrated efficacy in cellular and in vivo models. The choice between these inhibitors will depend on the specific experimental context, including the cell type, the required



potency, and the potential for off-target effects. Researchers should carefully consider the available data and potentially validate the effects of their chosen inhibitor in their specific experimental system.

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